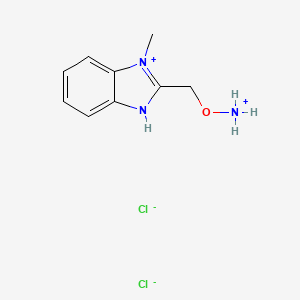
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents to form the benzimidazole core . The specific synthetic route for this compound includes:
Condensation Reaction: Ortho-phenylenediamine reacts with methoxy-substituted aldehydes in the presence of an acid catalyst to form the benzimidazole ring.
Aminooxy Substitution: The resulting benzimidazole is then treated with hydroxylamine derivatives to introduce the aminooxymethyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and aminooxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .
Comparison with Similar Compounds
1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
27243-71-6 |
|---|---|
Molecular Formula |
C9H13Cl2N3O |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3-methyl-1H-benzimidazol-3-ium-2-yl)methoxyazanium;dichloride |
InChI |
InChI=1S/C9H12N3O.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10;;/h2-5H,6H2,1,10H3;2*1H/q+1;;/p-1 |
InChI Key |
LMNRUNPJXPJMIG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(NC2=CC=CC=C21)CO[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















